![molecular formula C7H11NO2 B13480149 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging .
Industrial Production Methods: The final product is often obtained in high yield after several purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions are typically 1,2-disubstituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for various applications .
Applications De Recherche Scientifique
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of new bio-active compounds . In biology and medicine, the compound serves as a bioisostere of benzenoids, making it valuable in drug development and crop science. Its unique structure also makes it useful in the study of molecular interactions and conformational restrictions .
Mécanisme D'action
The mechanism of action of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its role as a bioisostere, which allows it to mimic the properties of other biologically active molecules. The compound interacts with specific molecular targets and pathways, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid. These compounds share similar structural features but differ in their functional groups and specific applications.
Uniqueness: What sets 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid apart is its unique combination of a bicyclic structure with a carboxylic acid group, which provides distinct chemical properties and reactivity . This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-6-2-7(3-6,5(9)10)8-4-6/h8H,2-4H2,1H3,(H,9,10) |
Clé InChI |
PBBIAPCMFONELJ-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(NC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


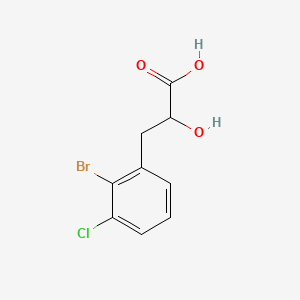
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
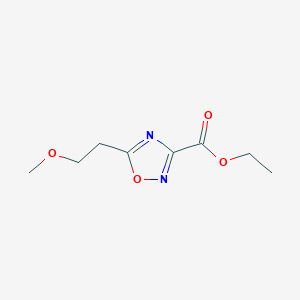
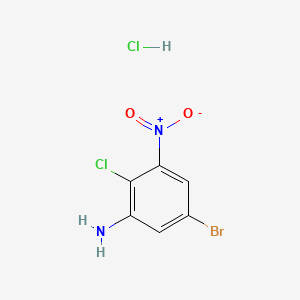

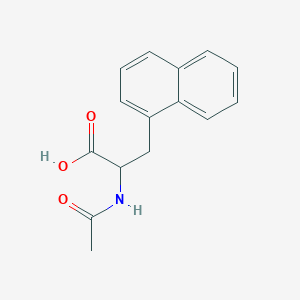
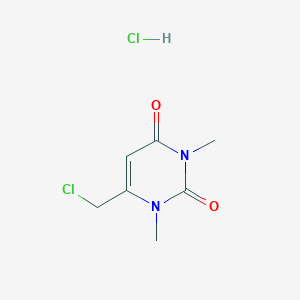
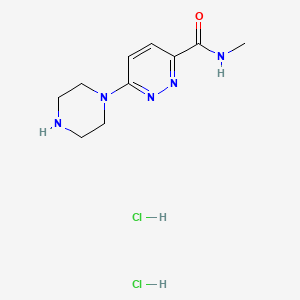
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
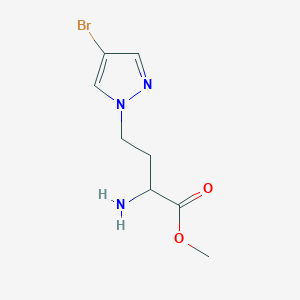
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)


